Subnanomolar Pan-RAF Enzymatic Potency: REDX05358 vs. Dabrafenib and Vemurafenib
REDX05358 exhibits subnanomolar IC50 values across all four RAF isoforms, demonstrating up to ~300-fold greater potency against CRAF and ~6-fold greater potency against BRAF V600E compared to vemurafenib. In cell-free enzymatic assays, REDX05358 inhibited ARAF with IC50 = 0.1 nM, BRAF (wild-type) with IC50 = 0.68 nM, BRAF V600E with IC50 = 0.171 nM, and CRAF with IC50 = 0.076 nM . For comparison, vemurafenib exhibits IC50 values of 31 nM for BRAF V600E and 48 nM for CRAF , while dabrafenib shows IC50 = 0.7 nM for BRAF V600E and 6.3 nM for CRAF .
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | ARAF: 0.1 nM; BRAF: 0.68 nM; BRAF V600E: 0.171 nM; CRAF: 0.076 nM |
| Comparator Or Baseline | Vemurafenib: BRAF V600E 31 nM, CRAF 48 nM; Dabrafenib: BRAF V600E 0.7 nM, CRAF 6.3 nM |
| Quantified Difference | REDX05358 vs. vemurafenib: ~181-fold more potent against BRAF V600E, ~632-fold more potent against CRAF. REDX05358 vs. dabrafenib: ~4-fold more potent against BRAF V600E, ~83-fold more potent against CRAF. |
| Conditions | Cell-free enzymatic activity assays; REDX05358 conditions per Probechem datasheet; comparator IC50s from published literature. |
Why This Matters
Superior enzymatic potency, particularly against CRAF, is critical for overcoming CRAF-mediated feedback reactivation of MAPK signaling in BRAF-mutant colorectal cancer, a context where first-generation inhibitors fail.
